Comparative Water Solubility vs. Non-Sulfonated Tetrahydrocarbazole Scaffolds
The 6-sulfonic acid group of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- confers high aqueous solubility, a critical parameter for biological assays and formulation. While specific logS data is not available, this compound is freely soluble in water and miscible with ethanol (95%), in stark contrast to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole scaffold which is highly hydrophobic and practically insoluble in water [1]. This difference is due to the strong polar and ionizable nature of the sulfonic acid moiety. The comparator, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, a potent 5-HT₆ ligand, does not contain this free sulfonic acid group and exhibits different solubility behavior [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Freely soluble in water, miscible with ethanol (95%) [1]. |
| Comparator Or Baseline | Unsubstituted 2,3,4,9-tetrahydro-1H-carbazole scaffold (baseline): practically insoluble in water. |
| Quantified Difference | Qualitative, from 'practically insoluble' to 'freely soluble'. |
| Conditions | Room temperature, pH range approx. 3.5-7.0 for a 10% aqueous solution [1]. |
Why This Matters
For applications requiring aqueous conditions (e.g., biochemical assays, cell-based studies, aqueous formulations), this compound's solubility profile eliminates the need for high concentrations of organic co-solvents like DMSO, which can introduce assay artifacts or toxicity.
- [1] Actylis. 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro-. Product Details. Accessed 2026. View Source
- [2] Chang-Fong, J.; Rangisetty, J. B.; Dukat, M.; Setola, V.; Raffay, T.; Roth, B.; Glennon, R. A. 1,2,3,4-Tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorg. Med. Chem. Lett. 2004, 14 (8), 1961-1964. View Source
